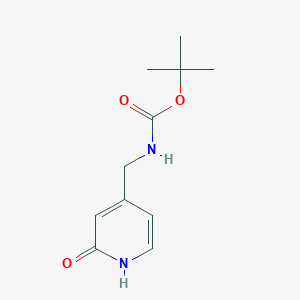
4-(Boc-aminomethyl)-1H-pyridin-2-one
Übersicht
Beschreibung
“4-(Boc-aminomethyl)-1H-pyridin-2-one” is a chemical compound that is part of the Boc-protected amines . Boc-protected amines are used in proteomics research and are part of the Alfa Aesar product portfolio . They can be used in the preparation of various organic synthase inhibitors and other bio-active compounds .
Synthesis Analysis
The synthesis of Boc-protected amines like “4-(Boc-aminomethyl)-1H-pyridin-2-one” involves several steps. Boronic acids and their derivatives play a significant role in the synthesis process . Boronic acids are considered Lewis acids and have unique physicochemical and electronic characteristics . They are also considered bioisosteres of carboxylic acids .
Molecular Structure Analysis
The molecular formula of “4-(Boc-aminomethyl)-1H-pyridin-2-one” is C12H18N2O2 . The average mass is 222.283 Da and the monoisotopic mass is 222.136826 Da .
Chemical Reactions Analysis
The chemical reactions involving “4-(Boc-aminomethyl)-1H-pyridin-2-one” are complex and involve several steps. One of the key mechanisms is the formation of boronate ester . The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The aminomethyl group is believed to be involved in the turn-on of the emission properties of appended fluorophores upon diol binding .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Boc-aminomethyl)-1H-pyridin-2-one” include a melting point of 75-78 °C, a boiling point of 382.3±25.0 °C (Predicted), and a density of 1.095±0.06 g/cm3 (Predicted) . It is a white solid that is stored in a dark place, sealed in dry, at room temperature .
Wissenschaftliche Forschungsanwendungen
1. Proteomics Research
- Application : “4-(Boc-aminomethyl)benzeneboronic acid” is a Boc protected phenyl boronic acid used for proteomics research .
2. Modification of Nanocellulose
- Application : “4-(Boc-aminomethyl)benzeneboronic acid” is used in the carbamylation of nanocellulose fibers .
- Method : The compound is used to modify the surface of nanocellulose fibers. The process involves binding isocyanic acid to the functional groups of cellulose. The compound is used with DMSO as the solvent .
Safety And Hazards
“4-(Boc-aminomethyl)-1H-pyridin-2-one” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-oxo-1H-pyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-12-9(14)6-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIJXECSLGAEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-aminomethyl)-1H-pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



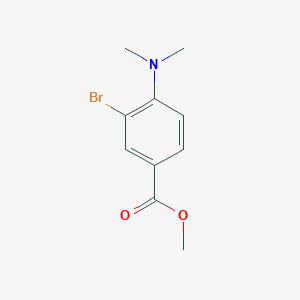
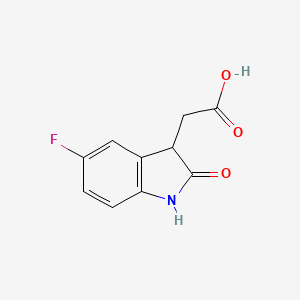

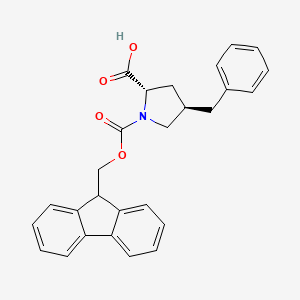
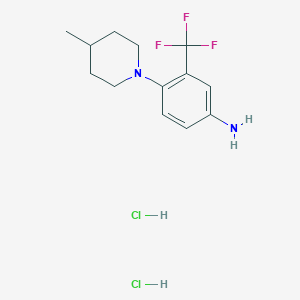
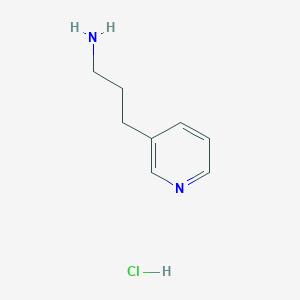
![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)
![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)
![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)
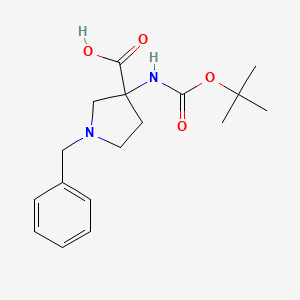
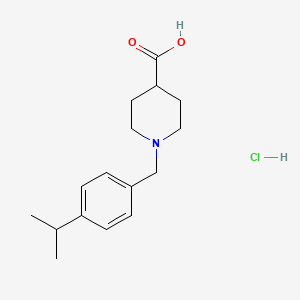
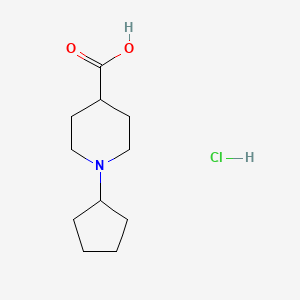

![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)